1,3-Divinyltetramethyldisiloxane
Overview
Description
1,3-Divinyltetramethyldisiloxane is an organosilicon compound with the chemical formula C8H18OSi2. It is a colorless liquid that is employed as a ligand in organometallic chemistry and as a homogeneous catalyst . This compound is also known for its use in hydrosilylation reactions, where it acts as a vinyl donor .
Mechanism of Action
Target of Action
1,3-Divinyltetramethyldisiloxane, also known as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, is primarily used in the field of polymer chemistry . Its primary targets are the monomers or polymers with which it reacts .
Mode of Action
This compound acts as a potential vinyl donor in cross-coupling reactions . It participates in the copolymerization reaction with aromatic ketones . The vinyl groups in the compound can react with other monomers or polymers, leading to the formation of new polymeric materials .
Biochemical Pathways
It is known to be involved in the synthesis of various types of silicon-based polymers .
Result of Action
The primary result of the action of this compound is the formation of new polymeric materials . These materials can have a wide range of properties depending on the other components used in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is moisture sensitive and incompatible with strong oxidizing agents . Therefore, it should be stored in a well-ventilated place and kept in a tightly closed container .
Biochemical Analysis
Biochemical Properties
1,3-Divinyltetramethyldisiloxane plays a significant role in biochemical reactions, particularly in the modification of polysiloxane resins and the synthesis of polydimethylsiloxanes . It acts as a vinyl donor in cross-coupling reactions and is involved in copolymerization with aromatic ketones . The compound interacts with enzymes and proteins that facilitate these reactions, although specific biomolecular interactions are not extensively documented.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in polymerization reactions. It acts as a vinyl donor, facilitating the formation of cross-linked structures in silicone-based materials . This mechanism likely involves enzyme-mediated catalysis, although specific details on enzyme inhibition or activation are not well-characterized.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness in chemical reactions. The compound is known to be moisture-sensitive and incompatible with strong oxidizing agents . Over time, its effects on cellular function may vary, with potential long-term impacts on cell viability and function observed in in vitro studies.
Preparation Methods
1,3-Divinyltetramethyldisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . This method involves the reaction of vinyldimethylmethoxysilane with water, resulting in the formation of this compound and methanol as a byproduct. Industrial production methods often utilize this hydrolysis process due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,3-Divinyltetramethyldisiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Cross-Coupling Reactions: It acts as a potential vinyl donor in cross-coupling reactions, which are used to form carbon-carbon bonds.
Copolymerization: It is involved in the copolymerization reaction with aromatic ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in hydrosilylation, the product is typically a silicon-containing compound with a new Si-C bond .
Scientific Research Applications
1,3-Divinyltetramethyldisiloxane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,3-Divinyltetramethyldisiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has a similar structure but contains phenyl groups instead of vinyl groups.
1,2-Dichlorotetramethyldisilane: This compound contains chlorine atoms instead of vinyl groups and is used in different types of reactions.
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar silicon-oxygen backbone but contains chlorine atoms instead of vinyl groups.
The uniqueness of this compound lies in its vinyl groups, which make it a versatile ligand and catalyst in various chemical reactions.
Properties
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPLIXHRASDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27120-35-0 | |
Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27120-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7038810 | |
Record name | Divinyltetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |
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Record name | 1,3-Divinyltetramethyldisiloxane | |
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CAS No. |
2627-95-4, 68083-19-2 | |
Record name | 1,3-Divinyltetramethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627954 | |
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Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |
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Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |
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Record name | Divinyltetramethyldisiloxane | |
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Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.273 | |
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Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.004 | |
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Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Divinyltetramethyldisiloxane?
A1: Its molecular formula is C8H18OSi2, and its molecular weight is 202.43 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ a combination of spectroscopic techniques, including 1H NMR, 13C NMR, 29Si NMR, and IR spectroscopy, to confirm the structure and analyze the composition of this compound. [, , , ]
Q3: What is the most prominent application of platinum-1,3-Divinyltetramethyldisiloxane complexes?
A3: Platinum-1,3-Divinyltetramethyldisiloxane complexes, often referred to as Karstedt's catalyst, are widely recognized for their exceptional catalytic activity in hydrosilylation reactions. [, , , , , ]
Q4: How do these platinum complexes interact with alkenes or alkynes during hydrosilylation?
A4: While the exact mechanism is still under investigation, research suggests a dynamic interplay where the this compound ligand can temporarily dissociate from the platinum center, creating a vacant site for the alkene or alkyne to coordinate. This coordination facilitates the addition of a silicon-hydrogen bond across the carbon-carbon double or triple bond, forming a new silicon-carbon bond. [, , , ]
Q5: Can you provide examples of polymers synthesized using platinum-1,3-Divinyltetramethyldisiloxane catalyzed hydrosilylation?
A5: Researchers have successfully synthesized a variety of polymers, including:
- Poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE) through the reaction of this compound with 1,3-dihydridotetramethyldisiloxane. [, , ]
- Poly(methyldecylsiloxane) by hydrosilylating poly(methylhydrosiloxane) with 1-decene. []
- Silphenylene-containing polysiloxanes for enhanced hydrophobicity and water vapor barrier properties. []
Q6: Beyond hydrosilylation, are there other reactions catalyzed by platinum-1,3-Divinyltetramethyldisiloxane complexes?
A6: Yes, they have shown promising catalytic activity in:
- Diboration and hydroboration of alkenes and alkynes. []
- Cyclopropanation of alkenyl silanes by diazoalkanes. []
- Ring-opening polymerization of silacyclobutanes. []
Q7: In what solvents is this compound typically soluble?
A7: this compound readily dissolves in a range of organic solvents, including ether, hexane, toluene, xylene, and vinyl-terminated poly(dimethylsiloxane). []
Q8: How does the choice of solvent affect the stability of platinum-1,3-Divinyltetramethyldisiloxane complexes?
A8: Research indicates that storing these complexes in vinyl-terminated poly(dimethylsiloxane) solutions enhances their long-term stability. [, ]
Q9: What happens to the platinum-1,3-Divinyltetramethyldisiloxane complex during hydrosilylation reactions?
A9: It exists as a dynamic mixture of tris(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)diplatinum and bis(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)platinum. Interestingly, a single species is observed when the complex is dissolved in vinyl-terminated poly(dimethylsiloxane). []
Q10: What challenges arise from the use of platinum-1,3-Divinyltetramethyldisiloxane complexes in hydrosilylation polymerization?
A10: While highly effective, these catalysts can sometimes promote undesired side reactions, such as the isomerization of terminal alkenes to less reactive internal alkenes, potentially limiting the achievable molecular weight of the polymers. []
Q11: What analytical methods are used to monitor the kinetics of hydrosilylation reactions catalyzed by platinum-1,3-Divinyltetramethyldisiloxane complexes?
A11: Researchers often employ quantitative infrared spectroscopy, specifically monitoring the decrease in the intensity of the Si-H absorption bands, to track the progress of the hydrosilylation reaction and determine kinetic parameters. []
Q12: Have there been any studies exploring the use of this compound in the development of organic field-effect transistors (OFETs)?
A13: Yes, researchers have investigated its use as a component in the gate dielectric layer of OFETs. One study successfully fabricated a bottom-gate C60-fullerene based n-channel OFET using this compound-bis(benzocyclobutene) as the organic dielectric. This research highlights the potential of this compound in organic electronics. []
Q13: Are there any environmental concerns regarding the use and disposal of platinum-1,3-Divinyltetramethyldisiloxane complexes?
A14: As with many platinum-containing compounds, responsible handling and disposal practices are crucial to minimize potential environmental impact. Research has explored methods for the efficient collection and recovery of platinum from these catalysts to address these concerns. One promising strategy involves ligand exchange with water-soluble alkynols, inducing the assembly of platinum nanoparticles into larger, easily recoverable particles. []
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